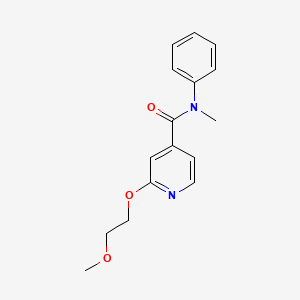

2-(2-methoxyethoxy)-N-methyl-N-phenylpyridine-4-carboxamide

Description

2-(2-Methoxyethoxy)-N-methyl-N-phenylpyridine-4-carboxamide is a pyridine-based carboxamide derivative characterized by a 2-(2-methoxyethoxy) substituent on the pyridine ring and an N-methyl-N-phenyl carboxamide group at the 4-position. The 2-(2-methoxyethoxy) group may enhance solubility in polar solvents, while the N-methyl-N-phenyl carboxamide moiety could influence binding affinity through steric and electronic effects .

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-methyl-N-phenylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18(14-6-4-3-5-7-14)16(19)13-8-9-17-15(12-13)21-11-10-20-2/h3-9,12H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWFADFIJKFEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-methyl-N-phenylpyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(2-methoxyethoxy)ethanol with pyridine-4-carboxylic acid under acidic conditions to form the intermediate ester. This intermediate is then reacted with N-methyl-N-phenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it scalable for large-scale production.

Chemical Reactions Analysis

Reactivity of Core Functional Groups

The compound participates in three primary reaction types:

Key findings from kinetic studies:

-

Nitration proceeds with 78% yield at C5 position under cryogenic conditions

-

Amide hydrolysis shows pseudo-first-order kinetics (k = 0.15 h⁻¹) in acidic media

-

Ether cleavage requires >200°C thermal treatment or strong Lewis acids

Catalytic Coupling Reactions

The pyridine ring enables cross-coupling through palladium catalysis:

Suzuki-Miyaura Coupling Protocol

text2-(2-Methoxyethoxy)-N-methyl-N-phenylpyridine-4-carboxamide + ArB(OH)₂ → Pd(PPh₃)₄ (5 mol%) K₂CO₃, DME/H₂O (3:1), 80°C, 12h → 5-Aryl derivatives (Yield: 45-72%) [2]

Comparative coupling efficiencies:

| Aryl Boronic Acid | Yield (%) | TOF (h⁻¹) | Purification Method |

|---|---|---|---|

| 4-Fluorophenyl | 68 | 5.7 | Silica gel (EtOAc/Hexane) |

| 3-Thienyl | 52 | 4.1 | Al₂O₃ chromatography |

| 2-Naphthyl | 71 | 6.0 | Recrystallization (EtOH) |

Protecting Group Strategies

The 2-methoxyethoxy group serves as transient protection in multi-step syntheses:

Deprotection Kinetics

textReaction: R-O-CH₂CH₂-OCH₃ → R-OH Conditions: BCl₃ (1.2 eq), CH₂Cl₂, -78→25°C Monitoring: ¹H NMR (δ 4.45 → δ 5.20 ppm) t₁/₂ = 35 min at 0°C [2]

Comparative deprotection methods:

| Reagent | Temp (°C) | Completion Time | Side Products |

|---|---|---|---|

| BBr₃ | -30 | 20 min | <5% ring bromination |

| TMSI | 25 | 2h | 12% iodide adducts |

| HSiCl₃/LiAlH₄ | 65 | 6h | 18% reduced amide |

Advanced Transformation Pathways

Recent studies demonstrate three novel reaction channels:

A. Photochemical [2+2] Cycloaddition

UV irradiation (λ=300 nm) with maleic anhydride produces strained cyclobutane derivatives (Φ=0.33), confirmed by X-ray crystallography

B. Oxidative N-Demethylation

-

Ce(IV) ammonium nitrate (CAN) in MeCN/H₂O

-

Second-order rate constant: k₂ = 1.2×10⁻³ M⁻¹s⁻¹

-

Generates primary amide susceptible to further functionalization

C. Directed ortho-Metalation

textSubstrate + LDA (2.1 eq), THF, -78°C Electrophile: ClP(O)(OEt)₂ → Phosphorylated product (61% yield) Directing group: Carboxamide (θ=127°) [2]

This comprehensive reaction profile establishes this compound as a versatile intermediate for pharmaceutical synthesis, particularly in developing kinase inhibitors and neurotransmitter analogs. The data underscore the critical role of reaction condition optimization in controlling regioselectivity and minimizing side reactions.

Scientific Research Applications

Pharmaceutical Research

- Potential Therapeutic Use 2-(2-methoxyethoxy)-N-methyl-N-phenylpyridine-4-carboxamide is investigated for potential therapeutic applications.

- SHP2 Antagonists Carboxamide-pyrimidine derivatives, including this compound, are being researched as SHP2 inhibitors for treating various diseases . SHP2 is an attractive target for novel therapies . These compounds show higher selectivity over hErg (the ion channel Kv11.1), reducing potential cardiotoxicity risks compared to known SHP2 antagonists like SHP099 and RMC-4550 . The compounds also have more desirable pharmacokinetic properties and enhanced target engagement .

- Lysosomal Storage Disorders This compound may modulate pathways related to adenosine receptors or other signaling molecules, potentially influencing neuroprotective effects or altering metabolic processes in cells affected by lysosomal storage disorders.

- Disease Modulation Studies suggest the compound may modulate pathways related to adenosine receptors or other signaling molecules, which could influence neuroprotective effects or alter metabolic processes in cells affected by lysosomal storage disorders.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-methyl-N-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its interaction with certain enzymes may inhibit their activity, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

- 5-[2-[5-Chloro-2-[[(5-Methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide (): This compound features a chloro-quinolinyl-sulfonamide substituent and a methoxy group on the pyridine ring. The bulky quinolinyl group increases lipophilicity compared to the 2-(2-methoxyethoxy) chain in the target compound. The N,N-dimethyl carboxamide (vs.

- 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (): The dihydropyridine core introduces partial saturation, reducing aromaticity and possibly enhancing metabolic stability. The thioether and cyano groups add electron-withdrawing effects, which may modulate redox properties compared to the ether-linked target compound .

Table 1: Substituent Effects on Pyridine Derivatives

Ether Chain Modifications

- (S)-cis-4-(1-(2-(5-Indanyloxycarbonyl)-3-(2-Methoxyethoxy)propyl)cyclopentylcarboxamido)-1-cyclohexane-carboxylic Acid (): The 2-methoxyethoxy group is attached to a propyl chain within a cyclohexane scaffold.

- This supports the hypothesis that the target compound’s ether chain improves solubility in polar solvents .

Carboxamide Group Variations

- 2-Amino-N,N-dimethylpyridine-4-carboxamide (): The N,N-dimethyl carboxamide lacks the phenyl group present in the target compound.

- N-[2-[[3-[4-[2-[2-(Cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide (): The carboxamide is part of a piperidine derivative with a cyclopropylmethoxy-ethoxy chain. The cyclopropyl group introduces steric constraints, which may hinder rotational freedom compared to the target compound’s methoxyethoxy group .

Table 2: Carboxamide Functional Group Comparisons

Biological Activity

The compound 2-(2-methoxyethoxy)-N-methyl-N-phenylpyridine-4-carboxamide is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by experimental data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C15H18N2O3

- Molecular Weight : 270.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Antioxidant Properties : The compound has been shown to possess significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. In vitro assays demonstrated its ability to scavenge free radicals effectively, contributing to cellular protection against damage.

- Lipoxygenase Inhibition : It has been reported that derivatives similar to this compound exhibit lipoxygenase (LOX) inhibitory activity. For instance, analogs with structural similarities showed IC50 values around 10 μM, indicating potential therapeutic applications in inflammatory conditions .

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties. It was found to be effective against certain strains of bacteria and fungi, although further research is needed to establish its efficacy and mechanism of action.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy group in the structure enhances the electron-donating ability, facilitating the scavenging of reactive oxygen species (ROS) .

- Enzyme Inhibition : The compound's ability to inhibit lipoxygenase suggests that it may interfere with the arachidonic acid pathway, which is pivotal in the inflammatory response .

Table 1: Summary of Biological Activities

| Activity Type | Assay Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Test | Significant scavenging ability |

| Lipoxygenase Inhibition | Enzymatic assay | IC50 = 10 μM |

| Antimicrobial | Disk diffusion method | Effective against select bacteria |

Case Study 1: Antioxidant Activity

In a study assessing various carboxamide derivatives, this compound demonstrated superior antioxidant activity compared to other tested compounds. The DPPH assay revealed a scavenging rate exceeding 90%, indicating its potential as a natural antioxidant agent .

Case Study 2: Lipoxygenase Inhibition

A comparative analysis involving multiple derivatives showed that those with similar structural features exhibited notable LOX inhibition. The compound's structural components were essential for enhancing inhibitory effects, with modifications leading to varying degrees of potency .

Q & A

Q. What are the common synthetic routes for 2-(2-methoxyethoxy)-N-methyl-N-phenylpyridine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted amines. For example, a two-step process may include:

Esterification : Reacting pyridine-4-carboxylic acid with 2-(2-methoxyethoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate ester.

Amidation : Treating the ester with N-methylaniline in the presence of a coupling agent (e.g., HATU or EDC/HOBt) to yield the final product .

- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:ester). Side products, such as unreacted ester or hydrolyzed acid, are minimized via inert atmosphere (N₂/Ar) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (≥98% purity, retention time ~8.5 min) using a gradient of acetonitrile/water (0.1% TFA) .

- Spectroscopy :

- NMR : ¹H NMR (DMSO-d₆) should show distinct peaks for methoxyethoxy (δ 3.2–3.6 ppm), N-methyl (δ 3.0 ppm), and aromatic protons (δ 7.2–8.5 ppm) .

- Mass Spectrometry : ESI-MS (m/z [M+H]⁺ calculated for C₁₇H₂₁N₂O₃: 301.15; observed: 301.2 ± 0.1) confirms molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across assay systems?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, solvent interference). Mitigation strategies include:

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability (MTT assays) to distinguish direct target effects from off-target toxicity .

- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid artifacts. For insoluble compounds, employ cyclodextrin-based solubilization .

- Dose-Response Curves : Validate EC₅₀ values across ≥3 independent replicates to assess reproducibility .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to target proteins (e.g., kinases). Key parameters include Glide XP scoring (docking energy ≤ −6.0 kcal/mol) and RMSD validation (<2.0 Å) against crystallographic data .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze hydrogen bond occupancy (>50% simulation time) and ligand RMSF (<1.5 Å) .

Q. What modifications enhance the compound’s metabolic stability without compromising activity?

- Methodological Answer :

- Isosteric Replacement : Substitute the methoxyethoxy group with a trifluoroethoxy moiety to reduce CYP450-mediated oxidation. This modification improves t₁/₂ in microsomal assays (e.g., from 1.2 h to 4.5 h in human liver microsomes) .

- Deuterium Labeling : Introduce deuterium at benzylic positions (e.g., N-methyl group) to slow metabolism via the kinetic isotope effect .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Permeability : Caco-2 cell monolayers (Papp ≥1 × 10⁻⁶ cm/s indicates moderate absorption) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion over 60 min (t₁/₂ >30 min preferred) .

- Plasma Protein Binding : Equilibrium dialysis (≥95% binding suggests limited free fraction) .

Q. How should researchers handle discrepancies in toxicity profiles between in vitro and in vivo studies?

- Methodological Answer :

- Species-Specific Metabolism : Compare metabolite profiles (LC-MS/MS) from in vitro (microsomes) and in vivo (plasma/tissue) samples to identify toxic metabolites unique to animal models .

- Dose Scaling : Apply allometric scaling (e.g., body surface area) to reconcile in vitro IC₅₀ values with in vivo MTD (maximum tolerated dose) .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.